2-(Isoquinolin-6-yl)acetic acid

Overview

Description

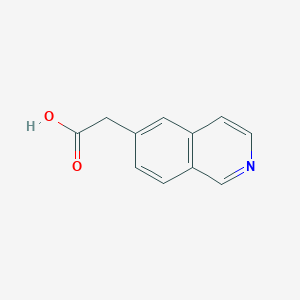

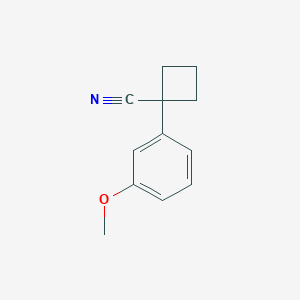

“2-(Isoquinolin-6-yl)acetic acid” is a chemical compound with the CAS Number: 1000545-64-1 . It has a molecular weight of 187.2 and its IUPAC name is 6-isoquinolinylacetic acid . The compound appears as a yellow solid .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H9NO2/c13-11(14)6-8-1-2-10-7-12-4-3-9(10)5-8/h1-5,7H,6H2,(H,13,14) . This indicates that the compound has a molecular formula of C11H9NO2 .Physical And Chemical Properties Analysis

“this compound” is a yellow solid . It has a molecular weight of 187.2 .Scientific Research Applications

Synthesis and Catalysis

2-(Isoquinolin-6-yl)acetic acid has been utilized in the synthesis of various organic compounds. For example, acetal-protected (2,4-dioxocyclohex-1-yl)-acetic acids, related to this compound, were used in the synthesis of 2,6-dioxo-1,2,3,4,5,6-hexahydroindoles and their transformation into tetrahydro-6H-indolo[2,1-a]isoquinolin-9-ones (Juma et al., 2009). Such compounds could have potential applications in catalysis and organic synthesis.

Antitumor Activity

Compounds structurally similar to this compound, such as 2-arylisoquinoline-1,3(2H,4H)-diones, have been synthesized and evaluated for their antitumor activity. These compounds showed cytotoxic activities against various cancer cell lines, suggesting potential applications in cancer research (Kang et al., 2014).

Biological Activity

In a study on bradykinin-1 antagonists, compounds containing a (1,2,3,4-tetrahydro-isoquinolin-1-yl)acetic acid scaffold demonstrated significant activity at recombinant human B(1) receptors (Huszár et al., 2008). This indicates the potential of this compound derivatives in the development of new therapeutic agents.

Antifungal and Antimicrobial Activity

Derivatives of this compound, such as 2,2-dimethyl-1,2-dihydrobenzo[f]-isoquinolines, have shown antifungal activity, indicating their potential use in antifungal research and development (Surikova et al., 2011). Additionally, derivatives of this compound were synthesized and showed antimicrobial activity, further emphasizing its potential in the field of medicinal chemistry (Rao et al., 2020).

Anticonvulsant Activity

This compound derivatives have been studied for their potential anticonvulsant activity. A series of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-R-acetamides, related to this compound, were synthesized and showed promising results in experimental studies of anticonvulsant activity (El Kayal et al., 2019).

Mechanism of Action

Target of Action

Mode of Action

Isoquinoline derivatives are known to interact with various biological targets, influencing cellular processes

Biochemical Pathways

Isoquinoline derivatives are known to be involved in various biochemical reactions . For instance, they can participate in radical cascade reactions, leading to the formation of structurally diverse polycycles . More research is required to identify the specific pathways influenced by 2-(Isoquinolin-6-yl)acetic acid.

Biochemical Analysis

Biochemical Properties

2-(Isoquinolin-6-yl)acetic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the citric acid cycle, such as pyruvate dehydrogenase, which converts pyruvate to acetyl-CoA . This interaction is crucial for cellular respiration and energy production. Additionally, this compound may bind to specific proteins, influencing their function and stability.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux and levels of metabolites . Furthermore, this compound can impact cell signaling pathways, leading to changes in cellular responses and functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and proteins, altering their activity. For instance, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in metabolic flux . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression . Toxic or adverse effects may be observed at very high doses, including potential damage to tissues and organs.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors in the citric acid cycle, influencing the production of acetyl-CoA and other intermediates . This interaction can affect the overall metabolic flux and levels of metabolites, leading to changes in cellular energy production and biosynthesis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound within different cellular compartments . Understanding these transport mechanisms is crucial for elucidating the compound’s effects on cellular function.

Subcellular Localization

This compound is localized in specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular organelles, such as mitochondria or the nucleus . This localization is essential for its role in modulating cellular processes and biochemical reactions.

properties

IUPAC Name |

2-isoquinolin-6-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-11(14)6-8-1-2-10-7-12-4-3-9(10)5-8/h1-5,7H,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBBKZWYMVFEWSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C=C1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60598054 | |

| Record name | (Isoquinolin-6-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1000545-64-1 | |

| Record name | (Isoquinolin-6-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(isoquinolin-6-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-{3-[(dimethylamino)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B1319092.png)

![2-[3-(Benzyloxy)phenyl]oxirane](/img/structure/B1319099.png)

![4-Chloro-7,8-dihydro-[1,4]dioxino[2,3-g]quinazoline](/img/structure/B1319125.png)